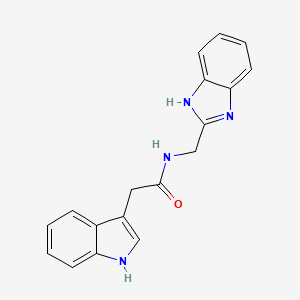
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine protein kinase that plays a critical role in cell cycle regulation, including mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. BI-2536 has been extensively studied for its potential as an anticancer agent due to its ability to induce mitotic arrest and cell death in cancer cells.
Mechanism of Action
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide inhibits PLK1, which is overexpressed in many types of cancer and plays a critical role in cell cycle regulation. PLK1 inhibition by N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide leads to mitotic arrest and subsequent cell death in cancer cells. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to induce mitotic arrest and apoptosis in cancer cells. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and DNA-damaging agents.
Advantages and Limitations for Lab Experiments
One advantage of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide is its specificity for PLK1, which allows for targeted inhibition of cancer cells. However, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has also been shown to have off-target effects on other kinases, such as Aurora A and B, which may limit its effectiveness as an anticancer agent. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies.
Future Directions
1. Combination therapy: N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to enhance the efficacy of other anticancer agents, such as taxanes and DNA-damaging agents. Further studies are needed to determine the optimal combination therapy for N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide in different types of cancer.
2. Biomarker identification: Biomarkers are biological molecules that can be used to indicate the presence or progression of a disease. Further studies are needed to identify biomarkers that can predict the response to N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide in cancer patients.
3. Drug delivery systems: N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies. Further studies are needed to develop drug delivery systems that can improve the solubility and bioavailability of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide.
4. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide in cancer patients.
Synthesis Methods
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-(1H-indol-3-yl)acetic acid, which is then coupled with 1H-benzimidazole-2-carboxylic acid to form the intermediate product. The final step involves the coupling of the intermediate product with N-(tert-butoxycarbonyl)-O-methylglycine to form N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide induces mitotic arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to enhance the efficacy of other anticancer agents, such as taxanes and DNA-damaging agents.
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(9-12-10-19-14-6-2-1-5-13(12)14)20-11-17-21-15-7-3-4-8-16(15)22-17/h1-8,10,19H,9,11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGBJRZLCIRGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

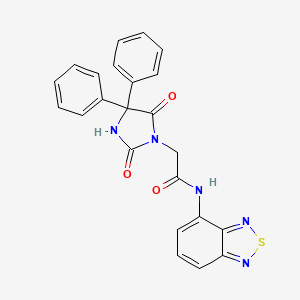
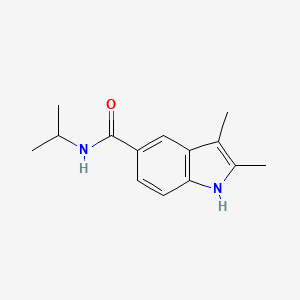
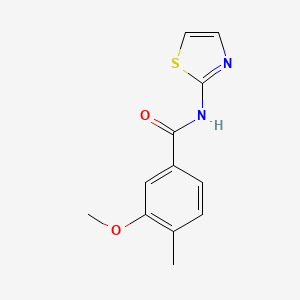
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxy-5-[(E)-prop-1-enyl]benzamide](/img/structure/B7454777.png)
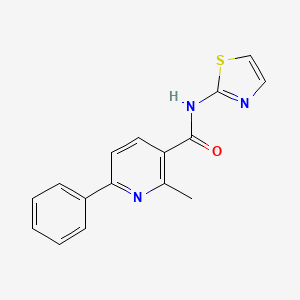
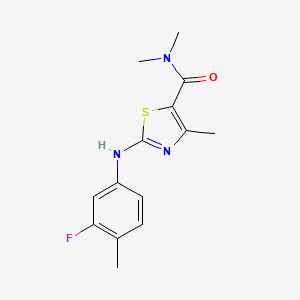
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
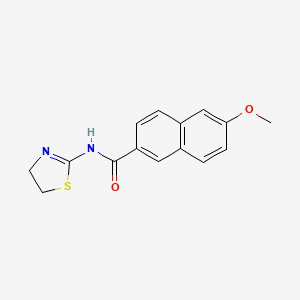
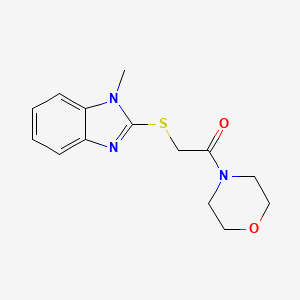
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)